2-[(2,5-Dichlorophenoxy)methyl]oxirane
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Overview
Description
2-[(2,5-Dichlorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8Cl2O2 It is a member of the epoxide family, characterized by the presence of an oxirane ring
Safety and Hazards
The safety information for “2-[(2,5-Dichlorophenoxy)methyl]oxirane” includes several hazard statements: H302, H312, H315, H319, H332, H335, H341 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 2,5-dichlorophenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The general reaction scheme is as follows:
Step 1: 2,5-Dichlorophenol reacts with epichlorohydrin in the presence of sodium hydroxide.
Step 2: The reaction mixture is stirred at an elevated temperature to promote the formation of the oxirane ring.
Step 3: The product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to the carbon atoms of the former oxirane ring.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-[(2,5-Dichlorophenoxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenoxy)methyl]oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenoxy)methyl]oxirane
- 2-[(3,5-Dichlorophenoxy)methyl]oxirane
- 2-[(2,6-Dichlorophenoxy)methyl]oxirane
Uniqueness
2-[(2,5-Dichlorophenoxy)methyl]oxirane is unique due to the specific positioning of the chlorine atoms on the phenoxy ring. This positioning influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it may exhibit different biological activities and industrial applications.
Properties
IUPAC Name |
2-[(2,5-dichlorophenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYOPSMOZNITO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396493 |
Source
|
Record name | 2-[(2,5-dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21324-87-8 |
Source
|
Record name | 2-[(2,5-dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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